Antitumor agent-100 hydrochloride

Catalog No.
S12845523
CAS No.
M.F
C17H15Cl2N3O
M. Wt
348.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antitumor agent-100 hydrochloride

Product Name

Antitumor agent-100 hydrochloride

IUPAC Name

6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride

Molecular Formula

C17H15Cl2N3O

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H

InChI Key

LYJYIBIMUKOLLM-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl

Antitumor agent-100 hydrochloride (Compound A6 hydrochloride) is a highly potent, orally bioavailable molecular glue that selectively induces apoptosis by stabilizing the interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12) [1]. Featuring a critical p-tolyl substitution on the imidazoquinazoline core, this compound acts as a structural upgrade over the first-generation PDE3A modulator anagrelide, driving a massive increase in target affinity [1]. For procurement and material selection, the hydrochloride salt form is specifically prioritized to ensure reliable aqueous solubility, predictable dissolution in standard assay buffers, and consistent oral bioavailability in preclinical formulations, making it a primary benchmark for SLFN12-dependent oncology research .

Substituting Antitumor agent-100 hydrochloride with the older clinical drug anagrelide or generic PDE3A inhibitors fundamentally compromises assay integrity and in vivo efficacy [1]. While anagrelide can induce PDE3A-SLFN12 complex formation, its 7-chloro group provides suboptimal hydrophobic packing at the protein-protein interface, resulting in significantly weaker apoptotic drive in solid tumor models [1]. Furthermore, attempting to use the free base of Compound A6 introduces severe processability risks; its lower aqueous solubility can lead to erratic precipitation in high-throughput screening (HTS) buffers and inconsistent exposure during oral gavage . Procuring the exact hydrochloride salt of the p-tolyl-substituted analog is required to achieve sub-nanomolar potency and reproducible formulation dynamics .

Sub-Nanomolar Apoptotic Potency via Optimized Interfacial Packing

Antitumor agent-100 (Compound A6) was engineered specifically to improve the protein-protein interface stabilization between PDE3A and SLFN12. By replacing the 7-chloro group of anagrelide with a p-tolyl moiety, the compound forms superior hydrophobic contacts with residues L910, L554, I557, and I558 [1]. In HeLa cell viability assays, this structural optimization yields an IC50 of 0.30 nM, representing a ~22-fold enhancement in apoptotic potency compared to the baseline anagrelide (~6.6 nM) [1].

Evidence DimensionApoptosis Induction Potency (IC50)
Target Compound Data0.30 nM
Comparator Or BaselineAnagrelide (~6.6 nM)
Quantified Difference~22-fold increase in potency
ConditionsHeLa cell viability assay (36-hour treatment)

The sub-nanomolar potency allows researchers to use significantly lower concentrations in screening assays, minimizing off-target PDE3 hydrolytic inhibition while maximizing SLFN12-driven cell death.

Superior In Vivo Tumor Suppression and Precursor Suitability

The enhanced in vitro affinity of Antitumor agent-100 translates directly to superior processability and efficacy in preclinical oncology models. When administered via oral gavage at 5 mg/kg, Compound A6 demonstrated significantly greater tumor growth inhibition in HeLa xenograft mice compared to an equivalent 5 mg/kg dose of anagrelide over a 21-day period [1]. This robust in vivo performance validates the compound as the preferred pharmacological precursor for translating PDE3A-SLFN12 molecular glue concepts into animal models [1].

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound DataHigh tumor suppression at 5 mg/kg oral dose
Comparator Or BaselineAnagrelide (Moderate suppression at 5 mg/kg oral dose)
Quantified DifferenceVisually and statistically significant reduction in tumor volume at Day 21
ConditionsFemale BALB/c-Nude mice bearing HeLa xenografts, daily oral gavage

Buyers selecting compounds for in vivo efficacy models must prioritize Antitumor agent-100 over anagrelide to ensure maximum dynamic range and statistically robust tumor suppression.

Formulation Reliability of the Hydrochloride Salt

While the free base of Compound A6 offers excellent target affinity, its highly hydrophobic p-tolyl substitution reduces intrinsic aqueous solubility, creating handling challenges in laboratory workflows. Procuring Antitumor agent-100 as the hydrochloride salt ensures rapid and complete dissolution in standard assay buffers and in vivo vehicles (e.g., methylcellulose) . This salt formation prevents erratic precipitation during serial dilutions, ensuring that the measured sub-nanomolar IC50 values are highly reproducible across different assay platforms .

Evidence DimensionAqueous Solubility and Handling
Target Compound DataHydrochloride salt (Predictable dissolution and stable molarity)
Comparator Or BaselineFree base (Variable solubility and precipitation risk)
Quantified DifferenceElimination of formulation-induced dosing variability
ConditionsHigh-throughput screening buffers and in vivo oral gavage vehicles

Procuring the hydrochloride salt eliminates formulation bottlenecks, saving time and preventing false negatives caused by compound precipitation in critical assays.

Strict Structural Requirement vs. Hydrophilic Analogs

The procurement of Antitumor agent-100 is justified by strict structure-activity relationship (SAR) data governing the PDE3A-SLFN12 interface. Attempts to substitute the hydrophobic p-tolyl group with hydrophilic moieties—such as a pyridyl group (Compound A10) or a negatively charged carboxyl group (Compound A16)—result in severe steric and electrostatic clashes with the interfacial residues [1]. These hydrophilic analogs fail to stabilize the heterotetramer, leading to a complete loss of apoptotic activity, thereby confirming that the exact p-tolyl structure of A6 is non-negotiable for target engagement [1].

Evidence DimensionInterfacial Binding and Apoptotic Activity
Target Compound Datap-tolyl substitution (Optimal hydrophobic packing, IC50 = 0.30 nM)
Comparator Or BaselineHydrophilic analogs A10/A16 (Electrostatic clashes, loss of activity)
Quantified DifferenceComplete ablation of potency when substituting the p-tolyl group
ConditionsCryo-EM structural modeling and HeLa cell viability assays

This data prevents buyers from wasting resources on structurally similar but functionally inactive analogs, reinforcing the necessity of the specific p-tolyl modification.

High-Throughput Screening (HTS) of Molecular Glues

Due to its sub-nanomolar potency and the reliable aqueous solubility of its hydrochloride salt, this compound is the ideal positive control for biochemical assays measuring PDE3A-SLFN12 ternary complex formation .

Preclinical Xenograft Efficacy Models

Its superior in vivo tumor growth inhibition compared to anagrelide makes it the preferred pharmacological agent for oral dosing in solid tumor models (e.g., HeLa xenografts) to evaluate SLFN12-dependent apoptosis [1].

Structural Biology and Cryo-EM Workflows

As a highly optimized interfacial stabilizer, it is procured to trap and crystallize PDE3A-SLFN12 heterotetramers, providing high-resolution structural baselines for rational drug design [1].

Translation Inhibition and Ribosomal Profiling

Used as a highly specific chemical probe to study the downstream consequences of SLFN12 activation, specifically its role in cleaving ribosomal RNA and arresting protein synthesis in cancer cells .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

347.0592175 Da

Monoisotopic Mass

347.0592175 Da

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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